(Ethoxymethyl)cyclododecane
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Overview
Description
(Ethoxymethyl)cyclododecane is an organic compound with the molecular formula C15H30O. It is a derivative of cyclododecane, a cyclic hydrocarbon with twelve carbon atoms forming a ring structure. This compound is characterized by the presence of an ethoxymethyl group attached to the cyclododecane ring. It is a white, waxy solid at room temperature and is soluble in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxymethyl)cyclododecane typically involves the reaction of cyclododecane with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethoxymethyl chloride .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: (Ethoxymethyl)cyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethoxymethyl group.
Scientific Research Applications
(Ethoxymethyl)cyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of lipid membranes and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used in the production of synthetic lubricants, detergents, and as a temporary binder in the conservation of artifacts
Mechanism of Action
The mechanism of action of (Ethoxymethyl)cyclododecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. The ethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Cyclododecane: A cyclic hydrocarbon with similar structural properties but without the ethoxymethyl group.
Cyclooctane: A smaller cyclic hydrocarbon with eight carbon atoms.
Cyclohexane: A six-membered ring hydrocarbon commonly used as a solvent
Uniqueness: (Ethoxymethyl)cyclododecane is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in nonpolar solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
77352-28-4 |
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Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
ethoxymethylcyclododecane |
InChI |
InChI=1S/C15H30O/c1-2-16-14-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
InChI Key |
OGYDYKGQVKCZED-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCCCCCCCCCC1 |
Origin of Product |
United States |
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